molecular formula C24H34N6O2S B2466559 1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1219170-70-3

1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2466559
CAS No.: 1219170-70-3
M. Wt: 470.64
InChI Key: VHAOMKRWGDDMFC-UHFFFAOYSA-N
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Description

This product is 1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one, a chemical compound provided for laboratory and research purposes. It is identified by CAS Number 1219170-70-3 and has a molecular formula of C24H34N6O2S and a molecular weight of 470.63 g/mol . The compound features a complex molecular structure with a calculated XLogP of 3.2 and a topological polar surface area of 103 Ų . This product is strictly labeled "For Research Use Only" (RUO). It is not intended for use in diagnostics, therapeutics, or any other form of human or animal consumption. Researchers are advised to consult the Safety Data Sheet (SDS) and conduct their own thorough analysis of the compound's specific properties, mechanisms, and potential applications prior to use.

Properties

IUPAC Name

12-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O2S/c1-17(2)16-29-23(32)22-19(10-15-33-22)30-20(25-26-24(29)30)8-9-21(31)28-13-11-27(12-14-28)18-6-4-3-5-7-18/h10,15,17-18H,3-9,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAOMKRWGDDMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (CAS Number: 1219170-70-3) is a novel compound belonging to the class of triazoloquinazolinones. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula of the compound is C24H34N6O2SC_{24}H_{34}N_{6}O_{2}S with a molecular weight of 470.6 g/mol. The structure features a thieno-triazolo-pyrimidine backbone, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC24H34N6O2S
Molecular Weight470.6 g/mol
CAS Number1219170-70-3

Pharmacological Profiles

Research on similar compounds has indicated a range of biological activities:

  • Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds have been tested for their ability to reduce inflammation markers in vitro.
  • Neuropharmacological Effects : Related structures have been explored for their potential in treating anxiety and depression through modulation of sigma receptors.

Case Studies

  • In Vitro Studies : A study investigating the biological activity of triazoloquinazolinones reported moderate antifungal activity against certain strains, suggesting a potential application in treating fungal infections .
  • Binding Affinity Studies : Research on sigma receptor ligands indicated that modifications on the piperazine moiety could enhance binding affinity and selectivity for sigma receptors, which are implicated in various neurological conditions .

Future Directions

Given the structural characteristics and preliminary findings from related compounds, further research is warranted to elucidate the specific biological activities of 1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one. Potential research avenues include:

  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Investigating the specific pathways influenced by this compound.
  • Clinical Trials : Evaluating efficacy and safety in human subjects.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The thieno-triazolo-pyrimidinone core is structurally distinct from pyrazolo[3,4-d]pyrimidines () and pyrimido[4,5-d]pyrimidinones (–12). For example, pyrazolo[3,4-d]pyrimidines exhibit isomerization-dependent activity , suggesting that the triazolo-pyrimidinone framework in the target compound may confer unique conformational stability or binding selectivity.

Substituent Variations in Piperazine Moieties

The cyclohexyl group on the piperazine ring differentiates the target compound from analogs with smaller or aromatic substituents:

  • 4-(2-Pyrimidinyl)piperazine analog (): The pyrimidinyl substituent adds hydrogen-bonding capacity, which could improve target engagement in hydrophilic binding pockets.
  • 4-Methylpiperazine derivatives (): Methyl groups offer minimal steric hindrance, favoring metabolic stability but possibly reducing receptor affinity compared to bulkier cyclohexyl groups .

Alkyl Chain and Positional Effects

  • The isobutyl group at position 4 in the target compound contrasts with ethyl () and butyl () substituents. Isobutyl’s branched structure may improve membrane permeability over linear alkyl chains .
  • In , coumarin-linked pyrimidines demonstrate how extended conjugation (e.g., coumarin) alters electronic properties, though this is absent in the target compound.

Structural and Functional Implications

The table below summarizes key structural differences and hypothesized effects:

Compound Name Piperazine Substituent Core Structure Alkyl Chain (Position 4) Potential Implications
Target Compound Cyclohexyl Thieno-triazolo-pyrimidinone Isobutyl Enhanced lipophilicity; possible improved CNS penetration due to cyclohexyl group
1-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one () Benzyl Thieno-triazolo-pyrimidinone Ethyl Higher aromaticity may favor protein binding but reduce solubility
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one () 2-Pyrimidinyl Thieno-triazolo-pyrimidinone Butyl Pyrimidinyl group may enhance solubility and hydrogen bonding
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo... () Methyl Pyrimido[4,5-d]pyrimidinone N/A Smaller substituent may improve metabolic stability but limit receptor affinity

Chirality and Stereochemical Considerations

For instance, cyclohexylpiperazine’s chair conformation could sterically hinder or promote interactions with chiral binding sites, a factor absent in planar substituents like benzyl.

Q & A

Q. What are the critical steps in synthesizing this compound, and how is structural integrity validated?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation and functional group modifications. Key steps include:
  • Reaction Optimization : Refluxing under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
  • Purification : Column chromatography (silica gel) with gradient elution to isolate high-purity fractions .
  • Validation : Nuclear Magnetic Resonance (NMR) for proton/carbon assignments, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, and Infrared Spectroscopy (IR) to verify functional groups (e.g., carbonyl, piperazine rings) .

Q. Which analytical techniques are essential for confirming the compound’s structural and chemical stability?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and substituent positioning, particularly for the thienotriazolopyrimidine core and cyclohexylpiperazine side chain .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., resolving isotopic patterns for sulfur or chlorine atoms) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under controlled conditions to determine degradation thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, enzyme isoforms). Strategies include:
  • Standardized Assay Protocols : Use of reference compounds (e.g., kinase inhibitors) to calibrate activity measurements .
  • Dose-Response Curves : Analyze EC₅₀/IC₅₀ values across multiple replicates to identify outliers .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., pyridopyrimidine derivatives) to identify trends in substituent-driven activity .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or micronization to improve bioavailability .
  • Metabolic Stability : Liver microsome assays to identify metabolic hotspots (e.g., oxidation of the isobutyl group) .
  • Blood-Brain Barrier (BBB) Penetration : LogP calculations (target: 2–3) and P-glycoprotein efflux assays to predict CNS accessibility .

Experimental Design & Data Analysis

Q. How to design experiments to assess environmental fate and ecotoxicological impacts?

  • Methodological Answer :
  • Environmental Partitioning : Use OECD Guideline 123 to measure octanol-water partition coefficients (Log Kow) .
  • Biotic Degradation : Aerobic/anaerobic soil studies to track compound breakdown products via LC-MS/MS .
  • Toxicity Profiling : Daphnia magna or zebrafish embryo assays for acute/chronic toxicity endpoints .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .
  • Error Analysis : Bootstrap resampling to calculate 95% confidence intervals for IC₅₀ values .
  • Cross-Validation : Compare results across independent datasets to confirm reproducibility .

Structure-Activity Relationship (SAR) Studies

Q. How do functional groups influence the compound’s biological activity?

  • Methodological Answer :
  • Piperazine Modification : Replace cyclohexyl with aryl groups (e.g., 4-fluorophenyl) to assess receptor selectivity changes .
  • Thienotriazole Core : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions with target enzymes .
  • Isobutyl Substitution : Compare with tert-butyl or linear alkyl chains to study steric effects on binding affinity .

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